molecular formula C15H16N4O2 B15040314 N'-[(E)-(3-hydroxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide

N'-[(E)-(3-hydroxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide

Cat. No.: B15040314
M. Wt: 284.31 g/mol
InChI Key: YINUSXMYVSVDGF-CXUHLZMHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-hydroxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide typically involves the condensation reaction between 3-hydroxybenzaldehyde and 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide. This reaction is usually carried out in an ethanol solution under reflux conditions . The reaction mixture is then cooled, and the resulting precipitate is filtered and purified to obtain the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-hydroxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(E)-(3-hydroxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of N’-[(E)-(3-hydroxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biological effects. The compound can also act as an enzyme inhibitor, interfering with the activity of specific enzymes involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(3-hydroxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide is unique due to its specific structural features, such as the presence of a hydroxyphenyl group and an indazole ring. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Properties

Molecular Formula

C15H16N4O2

Molecular Weight

284.31 g/mol

IUPAC Name

N-[(E)-(3-hydroxyphenyl)methylideneamino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

InChI

InChI=1S/C15H16N4O2/c20-11-5-3-4-10(8-11)9-16-19-15(21)14-12-6-1-2-7-13(12)17-18-14/h3-5,8-9,20H,1-2,6-7H2,(H,17,18)(H,19,21)/b16-9+

InChI Key

YINUSXMYVSVDGF-CXUHLZMHSA-N

Isomeric SMILES

C1CCC2=C(C1)C(=NN2)C(=O)N/N=C/C3=CC(=CC=C3)O

Canonical SMILES

C1CCC2=C(C1)C(=NN2)C(=O)NN=CC3=CC(=CC=C3)O

Origin of Product

United States

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